REACTION_CXSMILES
|
O.NN.[NH2:4][CH2:5][CH2:6][CH2:7][P:8](=[O:15])([O:12][CH2:13][CH3:14])[O:9][CH2:10][CH3:11]>C(O)C>[C:5]([CH2:6][CH2:7][P:8](=[O:15])([O:12][CH2:13][CH3:14])[O:9][CH2:10][CH3:11])#[N:4] |f:0.1|
|
Name
|
diethyl[3-(N-phthalimido)]propylphosphonate
|
Quantity
|
3.72 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.78 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
46 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCP(OCC)(OCC)=O
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 35 min
|
Duration
|
35 min
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled under vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting oil is dissolved in CHCl3 (10 ml)
|
Type
|
FILTRATION
|
Details
|
is filtered again
|
Type
|
CUSTOM
|
Details
|
Solvent removal in vacuo
|
Type
|
CUSTOM
|
Details
|
gives a colorless liquid (0.7 g; yield 30%)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCP(OCC)(OCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |